molecular formula C22H46N2O6 B12712464 Einecs 308-782-8 CAS No. 98510-74-8

Einecs 308-782-8

Cat. No.: B12712464
CAS No.: 98510-74-8
M. Wt: 434.6 g/mol
InChI Key: LUVQKFHBOLVTPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

CAS No.

98510-74-8

Molecular Formula

C22H46N2O6

Molecular Weight

434.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-[2-(2-hydroxyethylamino)-2-oxoethyl]-12-methyltridecanoic acid

InChI

InChI=1S/C18H35NO4.C4H11NO2/c1-15(2)10-8-6-4-3-5-7-9-11-16(18(22)23)14-17(21)19-12-13-20;6-3-1-5-2-4-7/h15-16,20H,3-14H2,1-2H3,(H,19,21)(H,22,23);5-7H,1-4H2

InChI Key

LUVQKFHBOLVTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC(CC(=O)NCCO)C(=O)O.C(CO)NCCO

Origin of Product

United States

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